Fusarenon X

Description

Properties

IUPAC Name |

[(1S,2R,3S,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O8/c1-7-4-9-16(5-18,12(22)10(7)20)15(3)13(24-8(2)19)11(21)14(25-9)17(15)6-23-17/h4,9,11-14,18,21-22H,5-6H2,1-3H3/t9-,11-,12-,13-,14-,15-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCUCFKWVIWWNW-CAYGJDLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent solid; [HSDB] | |

| Record name | Fusarenon X | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in ethyl acetate, ethanol, methanol and chloroform; insoluble in n-hexane and n-pentane | |

| Record name | FUSARENON X | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Transparent bipyramid crystals, Crystals, Hexagonal bipyramid crystal from dichloromethane-n-pentane; crystals from dichloroethane | |

CAS No. |

23255-69-8 | |

| Record name | Fusarenon X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23255-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fusarenon-X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fusarenone X | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fusarenon X | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUSARENONE X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CV8D1DR96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FUSARENON X | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

91-92 °C | |

| Record name | FUSARENON X | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Fusarenon X: A Technical Guide to its Mechanism of Action in Eukaryotic Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarenon X (FX), a type B trichothecene mycotoxin produced by various Fusarium species, is a frequent contaminant of cereals and grains.[1][2] Its presence in the food chain poses a significant threat to human and animal health. The toxicity of this compound is primarily attributed to its potent inhibitory effects on fundamental cellular processes within eukaryotic cells. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's cytotoxicity, focusing on its role as a protein synthesis inhibitor, an inducer of apoptosis and cell cycle arrest, and an activator of cellular stress responses.

Core Mechanism of Action: Ribotoxic Stress Response

The primary mechanism of action of this compound is the induction of a "ribotoxic stress response".[3][4] This response is triggered by its high-affinity binding to the 60S subunit of the eukaryotic ribosome.[5][6] Specifically, this compound targets the peptidyl transferase center, a critical component for peptide bond formation, thereby inhibiting protein synthesis.[1][3][7] This inhibition can occur at both the initiation and elongation steps of translation.[7] The disruption of this fundamental cellular process initiates a cascade of downstream signaling events.

Signaling Pathway for Ribotoxic Stress Response

Caption: this compound binds to the 60S ribosomal subunit, inhibiting protein synthesis and triggering the ribotoxic stress response, which in turn activates MAPK signaling pathways leading to apoptosis, cell cycle arrest, and inflammation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cell types, particularly in actively proliferating cells such as those in the thymus, spleen, and bone marrow.[1] It activates both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.

Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by the release of cytochrome c from the mitochondria. This compound has been shown to upregulate the expression of pro-apoptotic proteins like Bax and Bid, while downregulating anti-apoptotic proteins such as Bcl-2.[8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c, which then activates caspase-9 and the downstream executioner caspase-3.[8]

Extrinsic Apoptotic Pathway

While the intrinsic pathway is considered the primary route for this compound-induced apoptosis, some studies suggest the involvement of the extrinsic pathway through the activation of caspase-8.[5]

Apoptosis Signaling Pathway

Caption: this compound induces apoptosis primarily through the intrinsic pathway by modulating the expression of Bcl-2 family proteins, leading to cytochrome c release and caspase activation.

Cell Cycle Arrest

This compound has been demonstrated to cause cell cycle arrest, primarily at the G1 phase, in various cell lines.[7] This arrest prevents damaged cells from progressing through the cell cycle and replicating. The mechanism involves the modulation of key cell cycle regulatory proteins. This compound can downregulate the expression of cyclin D1 and cyclin-dependent kinases (CDK4 and CDK6) while upregulating CDK inhibitors like p21Cip1 and p27Kip1.[7][9] This leads to the hypophosphorylation of the retinoblastoma protein (Rb), which in turn blocks the G1/S transition.[9]

Cell Cycle Arrest Signaling Pathway

Caption: this compound induces G1 cell cycle arrest by downregulating cyclins/CDKs and upregulating CDK inhibitors, leading to Rb hypophosphorylation.

Oxidative Stress and DNA Damage

This compound exposure leads to the generation of reactive oxygen species (ROS), inducing oxidative stress within the cell.[10] This oxidative stress can damage cellular components, including lipids, proteins, and DNA. The resulting DNA damage, such as strand breaks, further contributes to the cytotoxicity of this compound and can trigger apoptotic pathways.[1][11]

Quantitative Data

The following tables summarize key quantitative data regarding the cytotoxic and genotoxic effects of this compound on various eukaryotic cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| Caco-2 | MTT | 0.04 | 72 | [5] |

| Caco-2 | Neutral Red | 0.02 | 72 | [5] |

| 3T3 Fibroblasts | BrdU Incorporation | 0.72 | Not Specified | [5] |

| Human Fibroblasts (GM 498) | Not Specified | ~2.82 (1 µg/mL) | Not Specified | [5] |

| Human Fibroblasts (GM 3349) | Not Specified | ~1.41 (0.5 µg/mL) | Not Specified | [5] |

| Jurkat T-cells | MTT | Not Specified | Not Specified | [12] |

Table 2: Genotoxicity of this compound

| Cell Line | Assay | Concentration Range (µM) | Effect | Exposure Time (h) | Reference |

| Caco-2 (dividing) | Comet Assay | 0.01 - 0.05 | Increased DNA strand breaks | 72 | [11] |

| Caco-2 (differentiated) | Comet Assay | 0.01 - 0.05 | Increased DNA strand breaks | 24 and 72 | [11] |

Experimental Protocols

Western Blot Analysis for Apoptotic and Cell Cycle Proteins

Objective: To detect changes in the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3) and cell cycle regulation (e.g., cyclin D1, p21) following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HL-60, Jurkat) at an appropriate density and treat with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cyclin D1, anti-p21, and a loading control like anti-β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow for Cellular Analysis

Caption: A general experimental workflow for investigating the cellular effects of this compound, from cell culture and treatment to various downstream analyses.

Conclusion

This compound exerts its potent cytotoxic effects on eukaryotic cells through a multi-pronged mechanism of action. Its primary role as a protein synthesis inhibitor triggers a ribotoxic stress response that culminates in the activation of MAPK signaling pathways. This, in turn, leads to the induction of apoptosis via the mitochondrial pathway, cell cycle arrest at the G1 phase, and the generation of oxidative stress and DNA damage. A thorough understanding of these intricate molecular mechanisms is crucial for assessing the toxicological risks associated with this compound contamination and for the development of potential therapeutic strategies to mitigate its adverse effects. Further research is warranted to fully elucidate the complex interplay between these signaling pathways and to identify novel targets for intervention.

References

- 1. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchtweet.com [researchtweet.com]

- 3. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fusarenon-X-induced apoptosis in the liver, kidney, and spleen of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cot.food.gov.uk [cot.food.gov.uk]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. Protein synthesis inhibition by 8-oxo-12,13-epoxytrichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Individual and combined mycotoxins deoxynivalenol, nivalenol, and fusarenon-X induced apoptosis in lymphoid tissues of mice after oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vet.cornell.edu [vet.cornell.edu]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. origene.com [origene.com]

- 12. Individual and combined cytotoxicity of major trichothecenes type B, deoxynivalenol, nivalenol, and fusarenon-X on Jurkat human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Fusarenon X: A Comprehensive Technical Review of its Biological Activities and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarenon X (FX), a type B trichothecene mycotoxin, is a secondary metabolite produced by various Fusarium species.[1][2] Frequently co-contaminating agricultural commodities like cereals with other mycotoxins such as deoxynivalenol (DON) and nivalenol (NIV), this compound poses a significant concern for human and animal health.[1][3] This technical guide provides an in-depth overview of the biological activities and toxicological profile of this compound, with a focus on its molecular mechanisms, cellular effects, and toxicological endpoints. All quantitative data are summarized in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Mechanism of Action

The primary mechanism of toxicity for this compound is the inhibition of protein synthesis.[1][3][4] It targets the 60S subunit of eukaryotic ribosomes, specifically binding to the peptidyl transferase center.[4][5] This binding event disrupts the elongation step of translation, leading to a ribotoxic stress response.[1] Consequently, this inhibition of protein synthesis subsequently disrupts DNA synthesis.[1][3][4]

At a molecular level, this compound has been shown to induce the disaggregation of polyribosomes.[1] This interference with ribosome function triggers downstream signaling cascades, ultimately leading to cellular apoptosis.[1][4]

Biological Activities

Cytotoxicity

This compound exhibits potent cytotoxic effects across a range of cell lines.[1][3] Its cytotoxicity has been demonstrated to be greater than that of its metabolite, nivalenol (NIV), and other type B trichothecenes in various cell types, including macrophages, leukemia cells, and intestinal epithelial cells.[1][3] Quantitative data on the cytotoxic concentrations of this compound are presented in Table 1.

Apoptosis Induction

A significant biological activity of this compound is the induction of apoptosis, or programmed cell death.[1][3][4] This process is crucial in its toxicological effects on actively proliferating cells.[1][4] In vivo studies have shown that this compound induces apoptosis in the liver, kidney, and spleen of mice.[4][6] The apoptotic cascade initiated by this compound involves the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a series of caspases, including caspase-3, -8, and -9.[4][5] This ultimately leads to DNA fragmentation, a hallmark of apoptosis.[4][7]

The signaling pathway for this compound-induced apoptosis is visualized in the following diagram:

Caption: this compound-induced apoptosis signaling pathway.

Immunotoxicity

This compound exerts significant immunotoxic effects by targeting actively proliferating immune cells.[1][3][4] It has been shown to induce apoptosis in lymphoid tissues, including the thymus, spleen, and Peyer's patches.[1] In mice, administration of this compound led to severe atrophy of the thymus and depletion of CD4+CD8+ thymocytes.[4] Furthermore, it can suppress both T-cell and B-cell proliferation and inhibit antibody formation.[4][8][9][10]

Genotoxicity

The genotoxic potential of this compound has been investigated in various studies. It has been found to induce DNA strand breaks in human intestinal Caco-2 cells at sub-cytotoxic concentrations.[4][11] This effect was observed to be dose-dependent and more potent than its metabolite, NIV.[11] However, other studies have reported negative results for DNA damage in the Rec-assay and for mutagenicity in Salmonella typhimurium strains.[4]

Toxicological Profile

Acute Toxicity

This compound is classified as a Category 1 acute toxicant for the oral route.[4] It exhibits high acute toxicity in various animal models, with LD50 values varying depending on the species and route of administration. A summary of acute toxicity data is provided in Table 2.

Gastrointestinal Toxicity

The gastrointestinal tract is a primary target for this compound toxicity following oral exposure.[1] It can induce feed refusal, vomiting, and diarrhea.[1][12][13] Studies in rats have shown that this compound can increase the permeability of the intestinal membrane.[12]

Developmental and Reproductive Toxicity

This compound has been shown to exhibit developmental toxicity. It can be transferred to fetuses through the placenta after being metabolized to NIV in the mother.[1] In pregnant mice, administration of this compound has been linked to abortion and inhibition of embryonic implantation.[1][14]

Carcinogenicity

The carcinogenic potential of this compound has been evaluated by the International Agency for Research on Cancer (IARC), which has classified it as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans".[1][4][15] Studies in experimental animals have provided inadequate evidence of carcinogenicity.[4][15][16]

Toxicokinetics

This compound is rapidly absorbed from the gastrointestinal tract.[4] Following absorption, it is distributed to various organs, including the liver, kidneys, and spleen.[5] The primary metabolic pathway for this compound is deacetylation to its less toxic metabolite, nivalenol (NIV).[1][5] This conversion mainly occurs in the liver and kidneys.[1][5][17] Both this compound and NIV are excreted in the urine and feces.[4][5]

Data Presentation

Table 1: Cytotoxicity of this compound (IC50/LC50 Values)

| Cell Line | Assay | Concentration (µM) | Concentration (µg/mL) | Reference |

| 3T3 fibroblast | 5-bromo-2'-deoxyuridine incorporation | 0.72 | - | [4] |

| Caco-2 | MTT | 0.04 | - | [4] |

| Caco-2 | Neutral Red | 0.02 | - | [4] |

| HL-60 | Apoptosis Induction | - | 0.5 | [4] |

| Human fibroblast (GM 498) | - | - | 1 | [4] |

| Human fibroblast (GM 3349) | - | - | 0.5 | [4] |

| Jurkat T-cells | Apoptosis Induction | - | 7.5 | [4] |

| Jurkat T-cells | MTT | IC50: ~1.5 µM | IC50: ~0.53 µg/mL | [18] |

Table 2: Acute Toxicity of this compound (LD50 Values)

| Animal Species | Route of Administration | LD50 (mg/kg bw) | Reference |

| Mouse | Intravenous (iv) | 3.4 | [1][4] |

| Mouse | Intraperitoneal (ip) | 3.4 | [1][4] |

| Mouse | Subcutaneous (sc) | 4.2 | [1][4] |

| Mouse | Oral (po) | 4.5 | [1][4] |

| Newborn Mouse | Subcutaneous (sc) | 0.2 | [1] |

| Newborn Mouse | Oral (po) | 4.5 | [1] |

| Rat | Intravenous (iv) | 0.5 | [1] |

| Rat | Oral (po) | 4.4 | [1][4] |

| Guinea Pig | Intravenous (iv) | 0.5 | [1] |

| Guinea Pig | Intramuscular (im) | 0.1 | [1] |

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Toxin Exposure: Treat the cells with various concentrations of this compound (e.g., in a serial dilution) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis Detection using TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA fragments with labeled dUTPs.

Detailed Methodology:

-

Sample Preparation: Prepare tissue sections or cultured cells on slides.

-

Fixation and Permeabilization: Fix the samples with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing TdT and labeled dUTPs (e.g., BrdUTP or a fluorescently labeled dUTP) according to the manufacturer's instructions.

-

Detection: If using BrdUTP, detect the incorporated BrdU with a labeled anti-BrdU antibody. If using a fluorescently labeled dUTP, visualize the fluorescence directly.

-

Counterstaining: Counterstain the nuclei with a DNA stain such as DAPI or Hoechst to visualize all cells.

-

Microscopy and Analysis: Observe the samples under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

Genotoxicity Assessment using Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Principle: Cells are embedded in agarose on a microscope slide, lysed with detergent and high salt to form nucleoids containing supercoiled DNA loops. Electrophoresis at high pH results in structures resembling comets, observed by fluorescence microscopy; the intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Detailed Methodology:

-

Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with an alkaline buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming the "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope and score the level of DNA damage, typically by measuring the length of the tail and the intensity of DNA in the tail.

Conclusion

This compound is a potent mycotoxin with a range of biological activities, primarily stemming from its ability to inhibit protein synthesis. Its cytotoxicity, induction of apoptosis, and immunotoxicity make it a significant concern for food and feed safety. While its carcinogenic potential in humans is not established, its acute toxicity and other adverse effects warrant continued monitoring and research. The methodologies and data presented in this guide provide a comprehensive resource for professionals in toxicology, food safety, and drug development to understand and further investigate the impacts of this compound.

References

- 1. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. cot.food.gov.uk [cot.food.gov.uk]

- 5. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fusarenon-X-induced apoptosis in the liver, kidney, and spleen of mice [jstage.jst.go.jp]

- 7. Induction of apoptosis with fusarenon-X in mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunosuppressive effect of a trichothecene mycotoxin, Fusarenon-X in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of mycotoxins on human immune functions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunosuppressive effect of a trichothecene mycotoxin, Fusarenon-X in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genotoxic potential associated with low levels of the Fusarium mycotoxins nivalenol and this compound in a human intestinal cell line [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on mechanisms of diarrhea induced by fusarenon-X, a trichothecene mycotoxin from Fusarium species; characteristics of increased intestinal absorption rate induced by fusarenon-X - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ec.europa.eu [ec.europa.eu]

- 14. scispace.com [scispace.com]

- 15. inchem.org [inchem.org]

- 16. Fusarenon-x: Carcinogenic Potency Database [files.toxplanet.com]

- 17. Toxicokinetic profile of fusarenon-X and its metabolite nivalenol in the goat (Capra hircus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Individual and combined cytotoxicity of major trichothecenes type B, deoxynivalenol, nivalenol, and fusarenon-X on Jurkat human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fusarenon X Biosynthesis Pathway in Fusarium Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarenon X is a type B trichothecene mycotoxin produced by various Fusarium species, including Fusarium graminearum, Fusarium culmorum, and Fusarium sporotrichioides.[1][2][3][4][5] These fungi are significant pathogens of cereal crops, leading to contamination of food and feed with mycotoxins that pose a serious threat to human and animal health. This compound, an acetylated precursor of nivalenol, exerts its toxicity primarily by inhibiting protein synthesis.[1] Understanding the intricate biosynthetic pathway of this compound is crucial for developing effective strategies to control its production and for the potential development of therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its genetic regulation, and the experimental protocols used for its investigation.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions catalyzed by proteins encoded by the trichothecene (TRI) gene cluster. The pathway begins with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) and proceeds through several oxygenation, isomerization, and acetylation steps.

The core pathway can be summarized as follows:

-

Trichodiene Synthesis: The pathway initiates with the cyclization of FPP to trichodiene, a reaction catalyzed by trichodiene synthase, which is encoded by the TRI5 gene.[6]

-

Oxygenation of Trichodiene: Trichodiene undergoes a series of oxygenation reactions catalyzed by the cytochrome P450 monooxygenase encoded by TRI4. This results in the formation of the intermediate isotrichotriol.[6][7]

-

Formation of Isotrichodermol: Isotrichotriol undergoes a non-enzymatic isomerization and cyclization to form isotrichodermol, the first intermediate with the characteristic toxic trichothecene core structure.[6][7]

-

Acetylation at C-3: The hydroxyl group at the C-3 position of isotrichodermol is acetylated by the enzyme encoded by the TRI101 gene. This step is believed to be a self-protection mechanism for the fungus, as it reduces the toxicity of the intermediate.[6]

-

Hydroxylation at C-15: A hydroxyl group is added at the C-15 position, a reaction catalyzed by the enzyme encoded by TRI11.[6]

-

Acetylation at C-15: The newly added hydroxyl group at C-15 is then acetylated by the product of the TRI3 gene.[6]

-

Hydroxylation at C-4: A key step in the formation of type B trichothecenes is the hydroxylation at the C-4 position, which is catalyzed by the enzyme encoded by TRI13.[6]

-

Acetylation to form this compound: Finally, the hydroxyl group at C-4 is acetylated by the enzyme encoded by the TRI7 gene, yielding this compound (4-acetylnivalenol).[6]

This compound Biosynthesis Pathway

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily by the pathway-specific transcription factors TRI6 and TRI10, which are part of the TRI gene cluster.[8][9] Additionally, global signaling pathways, in response to environmental cues, play a crucial role in modulating the expression of the TRI genes.

Key Regulatory Pathways:

-

G-Protein Signaling Pathway: Heterotrimeric G-proteins are key upstream sensors that relay environmental signals. In F. graminearum, 105 G-protein-coupled receptors (GPCRs) have been identified, some of which are implicated in virulence and potentially in mycotoxin biosynthesis.[3][10] These GPCRs, upon activation, can trigger downstream signaling cascades.

-

cAMP-PKA Signaling Pathway: The cyclic AMP-dependent protein kinase A (PKA) pathway is a central regulator of development and secondary metabolism in fungi. In F. graminearum, components of this pathway, including the adenylate cyclase (FAC1) and the catalytic subunits of PKA (CPK1 and CPK2), are essential for the production of trichothecenes.[11][12][13][14] Environmental signals perceived by G-proteins can lead to the activation of adenylate cyclase, which in turn increases the intracellular concentration of cAMP. cAMP then activates PKA, which can phosphorylate downstream transcription factors, ultimately leading to the expression of TRI genes.

-

MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) cascades are also involved in regulating mycotoxin production in response to stress and other environmental cues.[15][16]

Signaling Pathways Regulating this compound Biosynthesis

Quantitative Data on this compound Production

| Parameter | Observation | Fusarium Species | Reference |

| This compound Production | Reported as a co-contaminant with nivalenol and deoxynivalenol. | F. graminearum, F. culmorum, F. crookwellense, F. sporotrichioides | [1][2][3] |

| Production is generally lower than deoxynivalenol. | F. graminearum | [17] | |

| Can be produced in liquid culture and on solid substrates like rice and maize. | F. graminearum, F. sporotrichioides | [1][3] | |

| Culture Conditions | Optimal temperature for production is around 25-27°C. | Fusarium nivale (now F. sporotrichioides) | [2][18] |

| Acidic pH of the culture medium promotes trichothecene biosynthesis. | F. graminearum | [8] | |

| Carbon and nitrogen sources significantly influence mycotoxin production. | F. graminearum | [8] |

| Gene | Expression Pattern | Condition | Fusarium Species | Reference |

| TRI5 | Expression is essential for trichothecene production. | Toxin-inducing media | F. graminearum | [8] |

| TRI6 & TRI10 | Act as positive regulators of other TRI genes. | Toxin-inducing media | F. graminearum | [8][9] |

| TRI Genes (general) | Expression of most TRI genes is coordinately upregulated under toxin-inducing conditions. | Toxin-inducing media | F. asiaticum, F. graminearum | [6][16] |

| Strains producing 3-acetyldeoxynivalenol (3-ADON) tend to have higher relative expression of TRI genes compared to 15-ADON and nivalenol producers. | In planta (wheat) | F. graminearum | [16] |

Experimental Protocols

Gene Knockout in Fusarium graminearum using CRISPR/Cas9

This protocol provides a general workflow for targeted gene disruption in F. graminearum based on established CRISPR/Cas9 methodologies.

Workflow:

CRISPR/Cas9 Gene Knockout Workflow

Detailed Methodology:

-

sgRNA Design: Design single-guide RNAs (sgRNAs) targeting the desired TRI gene using online tools.

-

Vector Construction: Synthesize and clone the designed sgRNAs into a vector co-expressing the Cas9 nuclease and a selection marker.[8][19][20][21]

-

Donor DNA Preparation: Amplify the upstream and downstream flanking regions of the target gene and fuse them with a selection marker cassette (e.g., hygromycin phosphotransferase) using fusion PCR.

-

Protoplast Preparation: Grow F. graminearum in liquid medium, harvest the mycelia, and digest the cell walls using a mixture of enzymes (e.g., Driselase, lysing enzymes) to obtain protoplasts.[20][22]

-

Transformation: Introduce the CRISPR/Cas9 vector and the donor DNA into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method.[5][22]

-

Selection: Plate the transformed protoplasts on regeneration medium containing the appropriate selection agent (e.g., hygromycin B).

-

Verification: Isolate genomic DNA from the resulting colonies and perform PCR using primers flanking the target gene to confirm the gene replacement event. Further confirmation can be done by Southern blotting or sequencing.

Quantitative Real-Time PCR (qRT-PCR) for TRI Gene Expression

This protocol outlines the steps for quantifying the expression levels of TRI genes in F. graminearum.

Methodology:

-

Fungal Culture and RNA Extraction:

-

Culture F. graminearum under conditions of interest (e.g., toxin-inducing vs. non-inducing media).

-

Harvest mycelia by filtration and immediately freeze in liquid nitrogen.

-

Extract total RNA using a suitable method, such as a TRIzol-based protocol, followed by DNase treatment to remove any contaminating genomic DNA.[7]

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[7]

-

-

qPCR:

-

Design and validate primers specific to the TRI genes of interest and a reference gene (e.g., actin or tubulin) for normalization.

-

Perform qPCR using a SYBR Green or probe-based detection method.[23][24][25][26][27]

-

The reaction mixture typically contains cDNA, forward and reverse primers, and a qPCR master mix.

-

Run the qPCR reaction in a real-time PCR cycler with appropriate cycling conditions.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target TRI gene to the reference gene.[6]

-

Extraction and LC-MS/MS Analysis of this compound

This protocol describes a general method for the extraction and quantification of this compound from a solid matrix (e.g., cereal grains).

Methodology:

-

Sample Preparation:

-

Homogenize the sample to a fine powder.

-

-

Extraction:

-

Cleanup:

-

LC-MS/MS Analysis:

-

Separate the mycotoxins using a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18).[11][28]

-

Detect and quantify this compound using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.[11][28][29]

-

Use isotopically labeled internal standards for accurate quantification.[28]

-

Conclusion

The biosynthesis of this compound in Fusarium species is a complex, multi-step process governed by the TRI gene cluster and regulated by a network of signaling pathways. While the core biosynthetic pathway has been largely elucidated, further research is needed to fully understand the intricate regulatory mechanisms and to obtain comprehensive quantitative data on its production under various environmental conditions. The experimental protocols outlined in this guide provide a framework for researchers to investigate the genetics, biochemistry, and regulation of this compound biosynthesis, which is essential for developing strategies to mitigate its contamination in food and feed and for exploring its potential as a target for novel antifungal therapies.

References

- 1. TOXINS DERIVED FROM FUSARIUM GRAINEARUM, F. CULMORUM AND F. CROOKWELLENSE: ZEARALENONE, DEOXYNIVALENOL, NIVALENOL AND FUSARENONE X - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An expanded subfamily of G-protein-coupled receptor genes in Fusarium graminearum required for wheat infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Unanticipated Large-Scale Deletion in Fusarium graminearum Genome Using CRISPR/Cas9 and Its Impact on Growth and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Trichothecene Biosynthetic Gene Expression between Fusarium graminearum and Fusarium asiaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Candidate Genes Associated with Trichothecene Biosynthesis in Fusarium graminearum Species Complex Combined with Transcriptomic and Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genome editing using a versatile vector-based CRISPR/Cas9 system in Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. csbaa.nwafu.edu.cn [csbaa.nwafu.edu.cn]

- 11. MeJA inhibits fungal growth and DON toxin production by interfering with the cAMP-PKA signaling pathway in the wheat scab fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The PKR regulatory subunit of protein kinase A (PKA) is involved in the regulation of growth, sexual and asexual development, and pathogenesis in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Comparative Analysis of Deoxynivalenol Biosynthesis Related Gene Expression among Different Chemotypes of Fusarium graminearum in Spring Wheat [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. New tricks of an old enemy: isolates of F usarium graminearum produce a type A trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Optimization of a CRISPR-Cas9 in vitro protocol for targeting the SIX9 gene of Fusarium oxysporum f.sp. cubense race 1 associated with banana Fusarium wilt [frontiersin.org]

- 20. scispace.com [scispace.com]

- 21. CRISPR/Cas9 mediated editing of the Quorn fungus Fusarium venenatum A3/5 by transient expression of Cas9 and sgRNAs targeting endogenous marker gene PKS12 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CRISPR-Cas9 Gene Editing and Secondary Metabolite Screening Confirm Fusarium graminearum C16 Biosynthetic Gene Cluster Products as Decalin-Containing Diterpenoid Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Trichothecene Genotypes of the Fusarium graminearum Species Complex Isolated from Brazilian Wheat Grains by Conventional and Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. publicacoes.softaliza.com.br [publicacoes.softaliza.com.br]

- 27. cris.vtt.fi [cris.vtt.fi]

- 28. researchgate.net [researchgate.net]

- 29. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Natural Occurrence of Fusarenon X in Cereal Grains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of Fusarenon X (FX), a type B trichothecene mycotoxin, in various cereal grains. It details the prevalence and concentration of FX in key cereals, outlines the methodologies for its detection and quantification, and explores the molecular signaling pathways affected by its toxicity.

Introduction to this compound

This compound is a mycotoxin produced by several species of Fusarium fungi, including F. graminearum, F. culmorum, and F. poae. These fungi commonly infect cereal crops such as wheat, barley, maize, and oats, particularly in temperate regions of Europe and Asia.[1][2] The presence of FX in cereal grains poses a significant concern for food and feed safety due to its toxic effects on humans and animals.[2] Chemically, FX is 4β-acetoxy-3α,7α,15-trihydroxy-12,13-epoxytrichothec-9-en-8-one.[2] While regulatory limits have been established for other Fusarium toxins like deoxynivalenol (DON), guidance and regulations for FX are currently not as widespread.[1][2]

Natural Occurrence of this compound in Cereal Grains

This compound is often found as a co-contaminant with other Fusarium mycotoxins, such as deoxynivalenol (DON) and nivalenol (NIV).[1][2] Its occurrence and concentration are influenced by various factors, including climatic conditions, agricultural practices, and the specific Fusarium species present.[1] The following tables summarize the quantitative data on the natural occurrence of this compound in various cereal grains from different geographical regions.

Table 1: Occurrence of this compound in Wheat

| Region/Country | Year of Survey | No. of Samples | Incidence (%) | Concentration Range (µg/kg) | Mean of Positive Samples (µg/kg) | Reference |

| Poland | 2019-2021 | 5 (from organic system) | - | - | 2.0 (2020), 1.8 (2021) | [2] |

Table 2: Occurrence of this compound in Maize

| Region/Country | Year of Survey | No. of Samples | Incidence (%) | Mean Concentration (µg/kg) | Reference |

| Germany | Not Specified | 78 | 6 | 58 | [3] |

Table 3: Occurrence of this compound in Barley

| Region/Country | Year of Survey | No. of Samples | Incidence (%) | Remarks | Reference |

| Europe (Malting Barley) | 2012-2014 | Not specified | Not Detected | - | [4] |

| Italy | Not Specified | Not specified | - | Produced by F. poae | [5] |

Experimental Protocols for this compound Analysis

The accurate detection and quantification of this compound in cereal matrices are crucial for risk assessment and management. The most common analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[6][7][8]

Sample Preparation: Extraction and Clean-up

A robust sample preparation procedure is essential to extract FX from the complex grain matrix and remove interfering compounds. A widely used approach involves solvent extraction followed by a clean-up step.[7][8][9]

Materials:

-

Homogenized grain sample

-

Extraction solvent: Acetonitrile/Water (84:16, v/v)[10]

-

50 mL polypropylene centrifuge tubes

-

High-speed blender or shaker

-

Centrifuge

-

Solid-Phase Extraction (SPE) columns (e.g., MycoSep® or similar multifunctional columns)[10] or QuEChERS salts.

-

Nitrogen evaporator

-

Reconstitution solvent: Methanol/Water or Acetonitrile/Water mixture

-

Syringe filters (0.22 µm)

Protocol:

-

Extraction:

-

Weigh 5-25 g of the homogenized grain sample into a 50 mL centrifuge tube.[6][11]

-

Add 20-100 mL of the extraction solvent (Acetonitrile/Water, 84:16 v/v).[10][11]

-

Shake vigorously or blend at high speed for 3-60 minutes to ensure thorough extraction.[6][11]

-

Centrifuge the mixture at a minimum of 3000 g for 5-10 minutes.[6][12]

-

Collect the supernatant (the acetonitrile/water extract).

-

-

Clean-up (using SPE column):

-

Pass an aliquot (e.g., 4 mL) of the supernatant through an SPE clean-up column.[11] These columns are designed to retain interfering matrix components while allowing the mycotoxins to pass through.

-

Collect the eluate.

-

-

Concentration and Reconstitution:

-

Take a measured volume of the cleaned extract (e.g., 2 mL) and evaporate it to dryness under a gentle stream of nitrogen at 40-50 °C.[11][12]

-

Reconstitute the residue in a small, precise volume (e.g., 0.5-1 mL) of the reconstitution solvent (e.g., methanol/water, 50:50, v/v).[12]

-

Vortex to dissolve the residue completely.

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[12]

-

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

-

Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 5-10 µL

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for FX.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion > Product Ions: Specific transitions for this compound are monitored for quantification and confirmation (e.g., m/z 355.1 > 205.1, 355.1 > 233.1). These transitions should be optimized for the specific instrument used.

Signaling Pathways of this compound Toxicity

This compound exerts its toxic effects primarily by inhibiting protein synthesis, which triggers a cellular stress response known as the ribotoxic stress response .[1][2] This response involves the activation of Mitogen-Activated Protein Kinases (MAPKs), which are key signaling molecules that regulate a variety of cellular processes, including inflammation, cell cycle arrest, and apoptosis (programmed cell death).[13]

Ribotoxic Stress Response and MAPK Activation

The binding of this compound to the ribosome is the initial event that triggers the ribotoxic stress response. This leads to the rapid activation of three major MAPK pathways: p38, c-Jun N-terminal Kinase (JNK), and Extracellular signal-Regulated Kinase (ERK).[13] The activation of these kinases is a critical step in mediating the downstream toxic effects of FX.

Caption: this compound induces a ribotoxic stress response, leading to MAPK activation.

Apoptosis Induction Pathway

A major consequence of this compound exposure is the induction of apoptosis, particularly in actively proliferating cells.[1][14] The activation of MAPKs, especially JNK and p38, initiates a cascade of events leading to programmed cell death. This process often involves the mitochondrial (intrinsic) pathway of apoptosis. Key events include the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, which are proteases that execute the apoptotic process.[1]

Caption: this compound triggers apoptosis via the mitochondrial pathway and caspase activation.

Conclusion

The natural occurrence of this compound in cereal grains is a complex issue influenced by geographical, environmental, and agricultural factors. While its prevalence may be lower than that of other Fusarium toxins, its potent toxicity warrants continued monitoring and research. The methodologies outlined in this guide provide a framework for the reliable detection and quantification of FX. Furthermore, understanding the molecular mechanisms of its toxicity, particularly the induction of the ribotoxic stress response and apoptosis, is crucial for developing strategies to mitigate its adverse health effects and for potential therapeutic applications. Further research is needed to establish a more comprehensive global picture of FX contamination in various cereal grains and to develop effective detoxification and control strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occurrence and Distribution of 13 Trichothecene Toxins in Naturally Contaminated Maize Plants in Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. lcms.cz [lcms.cz]

- 7. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Fusarenon X: A Technical Guide to its Chemical Structure, Physicochemical Properties, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

[Shanghai, China] – Fusarenon X (FX), a type B trichothecene mycotoxin, is a secondary metabolite produced by various Fusarium species, including F. graminearum, F. culmorum, and F. nivale.[1][2] It is frequently found as a contaminant in cereals such as wheat, barley, and maize, posing a potential risk to human and animal health.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and the signaling pathways it perturbs.

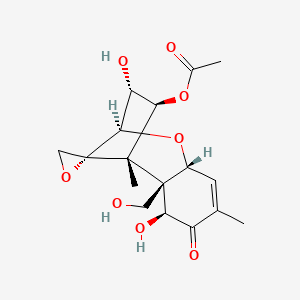

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name [(1S,2R,3S,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate, possesses a tetracyclic 12,13-epoxy-trichothec-9-ene skeleton.[2] This core structure is characterized by an epoxide ring at C-12 and C-13 and a double bond at C-9 and C-10, which are crucial for its biological activity.[2]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₂O₈ | [4] |

| Molecular Weight | 354.4 g/mol | [4] |

| CAS Number | 23255-69-8 | [4] |

| Melting Point | 91-92 °C | [5] |

| Appearance | Transparent bipyramid crystals | [5] |

| Solubility | Soluble in ethyl acetate, ethanol, methanol, and chloroform. Insoluble in n-hexane and n-pentane. | [5] |

| Stability | Generally stable, but susceptible to hydrolysis to form nivalenol. | [5] |

Experimental Protocols

Determination of Physicochemical Properties

Standard analytical methods are employed to determine the physicochemical properties of this compound.

-

Melting Point: The melting point is determined using a capillary melting point apparatus. A small, powdered sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

-

Solubility: Qualitative solubility is determined by adding a small amount of this compound to various solvents and observing its dissolution. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is measured using techniques like High-Performance Liquid Chromatography (HPLC).

-

Purity and Analysis: The purity and concentration of this compound in samples are commonly determined by chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): A validated reversed-phase HPLC method with UV or mass spectrometric (MS) detection is a standard procedure. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.[6][7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound is first derivatized, for example, by trimethylsilylation, to increase its volatility. The derivatized compound is then separated on a GC column and detected by a mass spectrometer.[5]

-

Extraction and Purification from Fusarium Cultures

A general workflow for the extraction and purification of this compound from fungal cultures is outlined below.

This process involves culturing the Fusarium strain, followed by solvent extraction, liquid-liquid partitioning, and chromatographic purification to isolate crystalline this compound.[8]

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of this compound on cell viability.

This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[9][10][11]

Mechanism of Action: Ribotoxic Stress Response and Apoptosis

The primary mechanism of this compound toxicity is the inhibition of protein synthesis.[2][3] It binds to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase activity, thereby inhibiting the elongation step of translation.[5] This binding to the ribosome triggers a signaling cascade known as the ribotoxic stress response .[1][2]

A key consequence of the ribotoxic stress response is the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).[1][12] The activation of these kinases is a critical upstream event that leads to various cellular responses, including inflammation and apoptosis.[1][13]

The induction of apoptosis, or programmed cell death, is a significant outcome of this compound exposure, particularly in actively proliferating cells such as those in the immune system and the gastrointestinal tract.[2][14] The apoptotic pathway initiated by this compound involves the activation of caspases, a family of proteases that execute the apoptotic process.[5] Studies have shown the involvement of caspase-3 and the release of cytochrome c from the mitochondria, indicating the engagement of the intrinsic apoptotic pathway.[5]

References

- 1. Intestinal toxicity of the type B trichothecene mycotoxin fusarenon-X: whole transcriptome profiling reveals new signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. vup.sk [vup.sk]

- 7. youngin.com [youngin.com]

- 8. Biosynthesis, isolation, purification and separation of nivalenol, fusarenone - X and zearalenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induction of apoptosis with fusarenon-X in mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery and Isolation of Fusarenon X

Introduction

Fusarenon X is a type B trichothecene mycotoxin, a class of secondary metabolites produced by various species of Fusarium fungi.[1][2][3] These fungi are common contaminants of cereal grains such as wheat, barley, and maize, particularly under humid conditions.[2][4] The presence of this compound in agricultural commodities poses a significant concern for human and animal health due to its toxic effects.[1] This technical guide provides an in-depth historical perspective on the discovery, isolation, and early characterization of this compound, intended for researchers, scientists, and professionals in drug development.

The Discovery of this compound

The initial discovery of this compound dates back to the late 1960s. It was first isolated in 1968 from grains contaminated with Fusarium nivale Fn-2B, and its chemical structure was subsequently determined in 1969.[2] A pivotal publication by Ueno and colleagues in 1969 further detailed its isolation from this fungal strain.[5] It was later clarified that the F. nivale strain Fn2B was an atypical strain of F. sporotrichioides.[5]

This compound is primarily produced by Fusarium crookwellense and certain strains of F. graminearum and F. culmorum.[5] Other reported producing species include F. sulphureum, F. sambucinum, and F. solani.[1] The production of this mycotoxin is influenced by environmental factors such as substrate, temperature, and humidity, with optimal production for the initial producing strain occurring between 25°C and 27°C.[1]

The molecule is chemically known as 3,7,15-trihydroxy-4-acetoxy-12,13-epoxytrichothec-9-en-8-one.[1][6] Its structure features a tetracyclic 12,13-epoxy-trichothec-9-ene skeleton, which is characteristic of trichothecenes and essential for its biological activity.[1][2]

Early Toxicological Insights

Soon after its discovery, research revealed the potent biological activities of this compound. The primary mechanism of its toxicity is the inhibition of protein synthesis, which subsequently leads to the disruption of DNA synthesis.[1][6][7] This action is particularly detrimental to actively proliferating cells, making organs such as the thymus, spleen, small intestine, testes, and bone marrow primary targets for its toxic effects.[1][6] Early in vitro and in vivo studies also demonstrated that this compound can induce apoptosis.[1][6] Due to insufficient evidence of carcinogenicity in experimental animals and a lack of human data, the International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans".[1][4][6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various toxicological and chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₂O₈ | [2][3][7] |

| Molecular Weight | 354.35 g/mol | [2][3][7] |

| CAS Number | 23255-69-8 | [2][3][7] |

| Cytotoxicity (IC₅₀, Caco-2 cells) | 0.04 µM (MTT assay), 0.02 µM (Neutral Red assay) | [4] |

| Oral Bioavailability | 74.4% (Piglets), 15.8% (Goats) | [4] |

| Elimination Half-life | 1.20 hours (Broilers), 2.20 hours (Ducks) | [4] |

Experimental Protocols for Isolation and Purification

The isolation of this compound in quantities sufficient for research purposes has been a significant focus since its discovery. Methodologies have evolved, but the foundational approaches involve fungal culture followed by multi-step extraction and chromatographic purification.

Protocol 1: Isolation from Pressed Barley Culture via Centrifugal Partition Chromatography

This method, adapted from Onji et al. (1988), is suitable for producing gram quantities of this compound.[8][9]

-

Fungal Culture:

-

Inoculate autoclaved, moistened pressed barley with a high-yielding strain of Fusarium graminearum (e.g., F-1465).

-

Incubate the culture on trays at an appropriate temperature (e.g., 25°C) for a sufficient period to allow for mycotoxin production.

-

-

Extraction:

-

Extract the cultured barley with acetonitrile.

-

Filter the extract and concentrate it under reduced pressure to yield a crude extract.

-

-

Initial Purification: Silica Gel Column Chromatography:

-

Subject the crude extract to silica gel column chromatography to perform an initial separation and remove major impurities.

-

-

Final Purification: Centrifugal Partition Chromatography (CPC):

-

Dissolve the partially purified fraction in a two-phase solvent system (e.g., n-butanol/water or chloroform/methanol/water).

-

Perform CPC using the appropriate solvent system. For the crude this compound fraction, a second CPC run may be necessary.

-

In the second run, after developing with the upper layer of the solvent system, switch the elution mode to use the lower layer as the mobile phase.

-

Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC).

-

Combine the fractions containing pure this compound and evaporate to dryness to obtain the crystalline powder.

-

Protocol 2: Isolation from Rice Culture via Column Chromatography

This protocol is based on methods described for the general purification of trichothecenes.[10]

-

Fungal Culture:

-

Culture a toxigenic strain of Fusarium graminearum on sterilized rice media.

-

-

Extraction and Defatting:

-

Extract the metabolites from the rice culture using a methanol-water mixture (e.g., 3:1 v/v).

-

Defat the resulting extract by partitioning with n-heptane to remove lipids.

-

-

Solvent Partitioning:

-

Partition the defatted aqueous extract with chloroform to move the mycotoxins into the organic layer.

-

Evaporate the chloroform layer to obtain a crude toxin mixture.

-

-

Column Chromatography Purification:

-

First, purify the crude mixture on a Celite 545-charcoal-Aluminiumoxid 90 column.

-

Further separate the metabolites on a Kieselgel 60 column using a chloroform-methanol developing solvent.

-

Collect fractions and analyze for purity. Evaporate the solvent from the pure fractions to yield crystalline this compound.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and purification of this compound from a fungal culture.

Caption: Generalized workflow for the isolation and purification of this compound.

References

- 1. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. cot.food.gov.uk [cot.food.gov.uk]

- 5. TOXINS DERIVED FROM FUSARIUM GRAINEARUM, F. CULMORUM AND F. CROOKWELLENSE: ZEARALENONE, DEOXYNIVALENOL, NIVALENOL AND FUSARENONE X - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Biosynthesis, isolation, purification and separation of nivalenol, fusarenone - X and zearalenone - PubMed [pubmed.ncbi.nlm.nih.gov]

Fusarenon X: An In-depth Technical Guide on its Genotoxic and Cytotoxic Effects

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fusarenon X (FX), a type B trichothecene mycotoxin produced by various Fusarium species, is a significant contaminant of cereal grains worldwide. Its presence in the food chain raises considerable health concerns due to its potent biological activities. This document provides a comprehensive technical overview of the cytotoxic and genotoxic effects of this compound on various cell lines. It details the mechanisms of action, summarizes quantitative toxicity data, outlines standard experimental protocols for assessment, and visualizes the key signaling pathways involved. The primary toxic mechanism of FX involves the inhibition of protein synthesis, which subsequently disrupts DNA and RNA synthesis.[1][2] This leads to a cascade of cellular events, including cell cycle arrest, induction of oxidative stress, and ultimately, apoptosis.[1][2] Understanding these effects is crucial for accurate risk assessment and for exploring the potential, albeit limited, therapeutic applications of its cytotoxic properties.

Cytotoxicity of this compound

This compound exhibits potent cytotoxic effects across a wide range of eukaryotic cell lines.[1] Its primary mode of action is the binding to the 60S ribosomal subunit, which inhibits peptidyl transferase activity and thereby blocks protein synthesis, a process known as the ribotoxic stress response.[1][3] This inhibition is non-discriminatory, affecting all actively dividing cells, with particular severity in organs with high cell proliferation rates like the thymus, spleen, and bone marrow.[1][2]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The IC50 values for this compound vary depending on the cell line, exposure duration, and the specific assay used.

| Cell Line | Cell Type | Exposure Time (h) | Assay | IC50 Value |

| Caco-2 | Human Intestinal Epithelial | 72 | MTT | 0.04 µM[4] |

| Caco-2 | Human Intestinal Epithelial | 72 | Neutral Red | 0.02 µM[4] |

| HL-60 | Human Promyelocytic Leukemia | 5 | N/A | 0.5 µg/mL (~1.4 µM) |

| Jurkat | Human T-lymphocyte | 48 | MTT | ~7.5 µg/mL (~21 µM) |

| hGES | Human Gastric Epithelial | N/A | N/A | More toxic than DON, less than NIV |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]

Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then dissolved in a solubilizing agent, and the absorbance is measured spectrophotometrically.[7]

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the FX dilutions. Include untreated cells as a negative control and a solvent control if applicable.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the FX concentration to determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for the MTT cell viability assay.

Genotoxicity of this compound

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, and potentially leading to cancer. This compound has been shown to be genotoxic, primarily by inducing DNA strand breaks.[1][8] This effect has been observed in both dividing and differentiated cells, highlighting its potential to damage DNA regardless of the cell's proliferative state.[3][8]

Quantitative Genotoxicity Data

The alkaline Single Cell Gel Electrophoresis (SCGE), or Comet Assay, is a sensitive method for detecting DNA strand breaks in individual cells.[9][10][11] DNA damage is often quantified using the "Olive Tail Moment," an integrated value of DNA in the tail multiplied by the mean tail migration distance.

| Cell Line | Cell State | Concentration (µM) | Exposure Time (h) | Result |

| Caco-2 | Differentiated | 0.01 - 0.05 | 24 | Significant, dose-dependent DNA damage[3][8] |

| Caco-2 | Differentiated | 0.01 - 0.05 | 72 | Significant, dose-dependent DNA damage[3][8] |

| Caco-2 | Dividing | 0.01 - 0.05 | 72 | Significant increase in DNA strand breaks[3][4][8] |

| Caco-2 | Dividing/Differentiated | 0.01 - 0.05 | 3 | No significant DNA damage observed[3][8] |

Experimental Protocol: Alkaline Comet Assay

Principle: This assay is based on the principle that damaged, fragmented DNA will migrate further in an agarose gel under the influence of an electric field than intact DNA.[10] Individual cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. The resulting DNA migration pattern resembles a "comet," with the head containing intact DNA and the tail consisting of damaged DNA fragments.[9]

Detailed Methodology:

-

Cell Preparation: Treat cells with this compound for the desired time. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1-2 x 10⁵ cells/mL. Ensure all steps are performed under dim light to prevent UV-induced DNA damage.

-

Slide Preparation: Mix the cell suspension with low melting point (LMP) agarose (at ~37°C) at a 1:10 ratio (v/v). Pipette this mixture onto a slide pre-coated with normal melting point agarose. Cover with a coverslip and allow the gel to solidify on a cold plate.

-

Lysis: Carefully remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA nucleoid.

-

Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na₂EDTA, pH > 13). Allow the DNA to unwind in this solution for 20-40 minutes.

-